molecular formula C19H24N2O5 B15192289 1H-Indole, 5-methoxy-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, succinate CAS No. 109793-70-6

1H-Indole, 5-methoxy-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, succinate

Cat. No.: B15192289
CAS No.: 109793-70-6
M. Wt: 360.4 g/mol
InChI Key: PCDWSGVXWRCHOV-UHFFFAOYSA-N
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Description

1H-Indole, 5-methoxy-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, succinate is a chemical compound with the molecular formula C19H24N2O5. It is known for its unique structure, which includes an indole core substituted with a methoxy group, a methyl group, and a tetrahydropyridinyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 5-methoxy-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, succinate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution Reactions: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methanol and methyl iodide.

    Formation of the Tetrahydropyridinyl Group: The tetrahydropyridinyl group can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone, under basic conditions.

    Formation of the Succinate Salt: The final step involves the reaction of the synthesized indole derivative with succinic acid to form the succinate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 5-methoxy-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, succinate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole core or the tetrahydropyridinyl group using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

1H-Indole, 5-methoxy-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, succinate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole, 5-methoxy-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, succinate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Indole, 5-methoxy-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, hydrochloride
  • 1H-Indole, 5-methoxy-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, acetate
  • 1H-Indole, 5-methoxy-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, sulfate

Uniqueness

The uniqueness of 1H-Indole, 5-methoxy-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, succinate lies in its specific combination of functional groups and its succinate salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

109793-70-6

Molecular Formula

C19H24N2O5

Molecular Weight

360.4 g/mol

IUPAC Name

butanedioic acid;5-methoxy-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

InChI

InChI=1S/C15H18N2O.C4H6O4/c1-10-15(11-5-7-16-8-6-11)13-9-12(18-2)3-4-14(13)17-10;5-3(6)1-2-4(7)8/h3-5,9,16-17H,6-8H2,1-2H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

PCDWSGVXWRCHOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)C3=CCNCC3.C(CC(=O)O)C(=O)O

Origin of Product

United States

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